Cas no 87639-83-6 (Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)-)

Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)- structure
87639-83-6 structure
Product name:Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)-
CAS No:87639-83-6
MF:C13H15F3N2O2
MW:288.265613794327
CID:654149
PubChem ID:23252435

Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)-
    • N-benzyl-3-[methyl-(2,2,2-trifluoroacetyl)amino]propanamide
    • N-Benzyl-N~3~-methyl-N~3~-(trifluoroacetyl)-beta-alaninamide
    • 87639-83-6
    • DTXSID60631591
    • Inchi: InChI=1S/C13H15F3N2O2/c1-18(12(20)13(14,15)16)8-7-11(19)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,19)
    • InChI Key: LINWRDYESGNGJZ-UHFFFAOYSA-N
    • SMILES: CN(CCC(=O)NCC1=CC=CC=C1)C(=O)C(F)(F)F

Computed Properties

  • Exact Mass: 288.10856221g/mol
  • Monoisotopic Mass: 288.10856221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 49.4Ų

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